N-methyl-3-phenylpropanamide

Description

The exact mass of the compound N-methyl-3-phenylpropanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-methyl-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

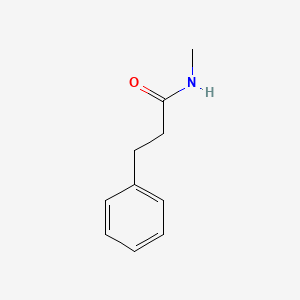

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGJVMFILBWTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392448 | |

| Record name | N-methyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-43-2 | |

| Record name | N-methyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-methyl-3-phenylpropanamide

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for N-methyl-3-phenylpropanamide, a valuable amide intermediate in pharmaceutical research and development. The document is tailored for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of established and contemporary synthetic methodologies. Key aspects covered include the mechanistic underpinnings of each pathway, step-by-step experimental protocols, and a comparative analysis of various synthetic strategies. This guide emphasizes practical, field-proven insights to facilitate the efficient and scalable synthesis of N-methyl-3-phenylpropanamide.

Introduction: The Significance of N-methyl-3-phenylpropanamide

N-methyl-3-phenylpropanamide is a key structural motif found in a variety of biologically active molecules. Its presence is often associated with tailored pharmacokinetic and pharmacodynamic properties. The N-methyl group can enhance metabolic stability, improve cell permeability, and modulate binding affinity to biological targets.[1] Notably, derivatives of N-methyl-3-phenylpropanamide have been investigated as histone deacetylase (HDAC) inhibitors, a promising class of anti-cancer agents.[2] As a versatile pharmaceutical intermediate, the efficient and scalable synthesis of N-methyl-3-phenylpropanamide is of paramount importance in drug discovery and development pipelines.[3][] This guide delves into the core synthetic strategies to equip researchers with the knowledge to produce this valuable compound.

Overview of Primary Synthetic Strategies

The synthesis of N-methyl-3-phenylpropanamide fundamentally involves the formation of an amide bond between a 3-phenylpropanoic acid derivative and methylamine. The most prevalent and industrially scalable methods focus on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by methylamine. The primary pathways detailed in this guide are:

-

Pathway A: Acyl Chloride Mediated Synthesis: A classic and robust method involving the conversion of 3-phenylpropanoic acid to its highly reactive acyl chloride derivative.

-

Pathway B: Carbodiimide Coupling: A widely used approach in peptide and medicinal chemistry employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation under mild conditions.

-

Pathway C: Activated Ester Mediated Synthesis: A strategy that involves the formation of an activated ester intermediate, which then readily reacts with methylamine.

These pathways are favored for their reliability and high yields. The choice of a specific pathway often depends on the desired scale of the synthesis, the availability of reagents, and the tolerance of other functional groups in more complex substrates.

Pathway A: Synthesis via 3-Phenylpropionyl Chloride

This is a direct and highly effective method for preparing N-methyl-3-phenylpropanamide. The reaction proceeds through the nucleophilic acyl substitution of the highly electrophilic 3-phenylpropionyl chloride by methylamine. A base is typically employed to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

Reaction Scheme and Mechanism

The reaction follows a standard nucleophilic acyl substitution mechanism. Methylamine acts as the nucleophile, attacking the carbonyl carbon of 3-phenylpropionyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the final amide product. A base, such as triethylamine or pyridine, is crucial to scavenge the HCl produced, preventing the protonation of the methylamine starting material and driving the reaction to completion.

Caption: Synthesis of N-methyl-3-phenylpropanamide via the acyl chloride pathway.

Detailed Experimental Protocol

Materials:

-

3-Phenylpropanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Methylamine (solution in THF, ethanol, or water, or as hydrochloride salt)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanoic acid (1.0 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material by thin-layer chromatography (TLC).

-

Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-phenylpropionyl chloride is typically used in the next step without further purification.

-

Amidation: Dissolve the crude 3-phenylpropionyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of methylamine (1.5 equivalents) and triethylamine (1.5 equivalents) in DCM. Add the methylamine solution dropwise to the acyl chloride solution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-methyl-3-phenylpropanamide.

Quantitative Data

| Parameter | Value | Reference(s) |

| Starting Materials | 3-Phenylpropanoic acid, Thionyl chloride, Methylamine | General Knowledge |

| Solvent | Dichloromethane (DCM) | General Knowledge |

| Base | Triethylamine | General Knowledge |

| Temperature | 0 °C to Room Temperature | General Knowledge |

| Reaction Time | 4-8 hours | General Knowledge |

| Typical Yield | 85-95% | Estimated from similar reactions |

| Purification Method | Column Chromatography | General Knowledge |

Pathway B: Synthesis via Carbodiimide Coupling

Carbodiimide-mediated coupling is a cornerstone of modern amide synthesis, prized for its mild reaction conditions and broad functional group tolerance. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[5][6][7]

Reaction Scheme and Mechanism

The reaction is initiated by the activation of the carboxylic acid by EDC, forming a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by methylamine. The addition of HOBt can intercept the O-acylisourea to form an HOBt-active ester, which is less prone to racemization and side reactions, and efficiently reacts with the amine.[6]

Caption: EDC/HOBt-mediated synthesis of N-methyl-3-phenylpropanamide.

Detailed Experimental Protocol

Materials:

-

3-Phenylpropanoic acid

-

Methylamine hydrochloride (CH₃NH₂·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 equivalent), methylamine hydrochloride (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

-

Base Addition: Cool the mixture to 0 °C and add DIPEA (2.5 equivalents) dropwise.

-

Coupling Agent Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure N-methyl-3-phenylpropanamide.

Quantitative Data

| Parameter | Value | Reference(s) |

| Starting Materials | 3-Phenylpropanoic acid, Methylamine HCl, EDC·HCl, HOBt | [5][6] |

| Solvent | DMF or DCM | [5][6] |

| Base | DIPEA or Et₃N | [5][6] |

| Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | 12-24 hours | [5] |

| Typical Yield | 70-90% | [6] |

| Purification Method | Column Chromatography | [6] |

Pathway C: Synthesis via Activated Esters

The use of activated esters is another effective strategy for the synthesis of amides. This method involves a two-step process where the carboxylic acid is first converted to a more reactive ester, which is then displaced by the amine. Common activating groups include N-hydroxysuccinimide (NHS) and pentafluorophenol.[1]

Reaction Scheme and Mechanism

The carboxylic acid is first reacted with an activating agent, such as N-hydroxysuccinimide in the presence of a coupling agent like DCC or EDC, to form a stable, isolable active ester. This activated ester is then treated with methylamine, which readily displaces the activating group to form the desired amide.

Caption: Synthesis of N-methyl-3-phenylpropanamide via an activated ester intermediate.

Detailed Experimental Protocol

Materials:

-

3-Phenylpropanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Methylamine

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Hexanes

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the NHS Ester: Dissolve 3-phenylpropanoic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Isolation of the Activated Ester: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU and wash the solid with a small amount of cold DCM. Concentrate the filtrate under reduced pressure. The crude NHS ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Aminolysis: Dissolve the purified NHS ester (1.0 equivalent) in DCM. Add methylamine (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours.

-

Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure N-methyl-3-phenylpropanamide.

Quantitative Data

| Parameter | Value | Reference(s) |

| Starting Materials | 3-Phenylpropanoic acid, NHS, DCC, Methylamine | [1] |

| Solvent | Dichloromethane (DCM) | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 6-10 hours (total) | [1] |

| Typical Yield | 80-90% | Estimated from similar reactions |

| Purification Method | Filtration and Column Chromatography | [1] |

Comparative Analysis of Synthesis Pathways

| Feature | Pathway A: Acyl Chloride | Pathway B: Carbodiimide Coupling | Pathway C: Activated Ester |

| Reagents | Thionyl chloride, base | EDC, HOBt, base | NHS, DCC/EDC |

| Reaction Conditions | Can be harsh due to HCl byproduct | Mild | Mild |

| Reaction Time | Relatively short | Moderate to long | Moderate |

| Yield | Generally high | Good to high | Good to high |

| Scalability | Excellent | Good | Moderate |

| Byproducts | HCl, SO₂, salts | Water-soluble urea, HOBt | DCU (insoluble), NHS |

| Advantages | High reactivity, cost-effective | Broad functional group tolerance, mild conditions | Stable intermediates, good for sensitive substrates |

| Disadvantages | Harsh reagents, potential for side reactions | Cost of reagents, potential for racemization | Two-step process, byproduct removal can be tedious |

Characterization of N-methyl-3-phenylpropanamide

The successful synthesis of N-methyl-3-phenylpropanamide should be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key signals to look for in the ¹H NMR spectrum include the N-methyl singlet, the methylene protons of the propyl chain, and the aromatic protons of the phenyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1640 cm⁻¹).

-

Melting Point: For solid samples, a sharp melting point is indicative of high purity.

Conclusion

This technical guide has detailed three primary and effective pathways for the synthesis of N-methyl-3-phenylpropanamide. The choice of the optimal method will be dictated by the specific requirements of the research or development project, including scale, cost, and the chemical nature of any other functional groups present in the starting materials. The acyl chloride method offers a robust and scalable route, while carbodiimide coupling and activated ester methodologies provide milder alternatives suitable for more delicate substrates. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers and scientists can confidently and efficiently synthesize this important pharmaceutical intermediate.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Feliu, A. L. (1992). Studies to label alfentanil with carbon-11. International Journal of Radiation Applications and Instrumentation. Part A.

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

- Díaz-Álvarez, A. E., Mesas-Sánchez, L., & Dinér, P. (2022). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide.

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]

- González-Villar, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(14), 5489.

-

PubChem. (n.d.). N-methyl-3-phenylpropanamide. Retrieved from [Link]

- Szostak, M., et al. (2017). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines.

-

Protheragen. (n.d.). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Retrieved from [Link]

- Wang, H., et al. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3249-3252.

-

PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.

- Li, J., et al. (2018). Facile and efficient N-arylation of amino acid esters with (−)-methyl-3-dehydroshikimiate(3-MDHS): a bio-based and metal-free strategy leading to N-aryl amino acid derivatives. Green Chemistry, 20(13), 2969-2973.

-

Pharmaffiliates. (n.d.). CAS No: 940-43-2 | Chemical Name: N-Methyl-3-phenylpropanamide. Retrieved from [Link]

- Hafeez, S., et al. (2022). Desymmetrization via Activated Esters Enables Rapid Synthesis of Multifunctional Benzene-1,3,5-tricarboxamides and Creation of Supramolecular Hydrogelators. Journal of the American Chemical Society, 144(8), 3465-3476.

- Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.

Sources

- 1. Desymmetrization via Activated Esters Enables Rapid Synthesis of Multifunctional Benzene-1,3,5-tricarboxamides and Creation of Supramolecular Hydrogelators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tianmingpharm.com [tianmingpharm.com]

- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-methyl-3-phenylpropanamide, a molecule of significant interest in medicinal chemistry and materials science, presents a unique profile of physicochemical properties that dictate its behavior in various environments. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of these core characteristics. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical journey through the essential attributes of this compound. We will delve into the theoretical underpinnings of each property, grounded in field-proven insights, and provide detailed, self-validating experimental protocols for their empirical determination. Our focus is on the "why" behind the "how," ensuring a deep and practical understanding of N-methyl-3-phenylpropanamide.

Molecular Identity and Structural Attributes

N-methyl-3-phenylpropanamide, with the chemical formula C₁₀H₁₃NO, possesses a molecular weight of 163.22 g/mol .[1] Its structure features a phenyl ring connected to a propanamide backbone, with a methyl group substituting one of the amide hydrogens. This N-methylation significantly influences its physicochemical properties compared to its unsubstituted counterpart, 3-phenylpropanamide.

Key Identifiers:

-

CAS Number: 940-43-2[1]

-

Molecular Formula: C₁₀H₁₃NO[1]

-

Molecular Weight: 163.22 g/mol [1]

-

Predicted XlogP: 1.6[1]

-

Predicted logP: 1.17

Thermal Properties: Melting and Boiling Points

The presence of the N-methyl group, compared to the primary amide in 3-phenylpropanamide, is expected to decrease the melting point and increase the boiling point. The reduction in melting point can be attributed to the disruption of intermolecular hydrogen bonding that is prominent in primary amides. Conversely, the increased molecular weight and van der Waals forces contribute to a higher boiling point. For instance, the closely related N,N-dimethyl-3-phenylpropanamide is a liquid with a boiling point of 107-110 °C at a reduced pressure of 2 Torr.[2] This suggests that N-methyl-3-phenylpropanamide is likely a low-melting solid or a high-boiling liquid at atmospheric pressure.

Table 1: Physicochemical Property Data Summary

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| CAS Number | 940-43-2 | PubChem[1] |

| Predicted XlogP | 1.6 | PubChem[1] |

| Predicted logP | 1.17 | |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Aqueous Solubility | Not available | - |

| pKa | Not available | - |

Experimental Determination of Thermal Properties

Melting Point Determination via the Capillary Method

The capillary method is a straightforward and widely used technique to determine the melting point of a solid compound. The principle relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

-

Sample Preparation: Ensure the N-methyl-3-phenylpropanamide sample is thoroughly dried and finely powdered.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to compact the powder into a dense column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): For an unknown sample, perform a rapid heating run to determine an approximate melting range.

-

Accurate Determination: For a precise measurement, start heating at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The recorded melting point should be reported as a range.

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and a sharper melting range.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, leading to an accurate determination.

Boiling Point Determination by the Micro-Reflux Method

For small quantities of liquid, the micro-reflux method provides an accurate determination of the boiling point. This technique involves heating the liquid to its boiling point in a small test tube and measuring the temperature of the vapor that is in equilibrium with the refluxing liquid.

-

Apparatus Setup: Place approximately 0.5 mL of N-methyl-3-phenylpropanamide into a small test tube containing a boiling chip or a small magnetic stir bar.

-

Thermometer Placement: Position a thermometer so that the bulb is about 1 cm above the surface of the liquid.

-

Heating: Gently heat the test tube using a heating block or sand bath.

-

Observation: Observe the reflux ring of the condensing vapor. The thermometer bulb should be positioned within this ring for an accurate reading.

-

Temperature Recording: Once the liquid is gently refluxing and the temperature reading on the thermometer stabilizes, record this temperature as the boiling point.

Caption: Workflow for micro-reflux boiling point determination.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter, particularly in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both a hydrophobic phenyl ring and a polar amide group in N-methyl-3-phenylpropanamide suggests it will exhibit solubility in a range of organic solvents and limited solubility in water.

Aqueous Solubility Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a sensitive method for determining the aqueous solubility of compounds that possess a chromophore, such as the phenyl ring in N-methyl-3-phenylpropanamide. The method relies on creating a saturated solution, then measuring the concentration of the dissolved compound in the supernatant via its absorbance.

-

Calibration Curve: Prepare a series of standard solutions of N-methyl-3-phenylpropanamide of known concentrations in a suitable solvent (e.g., ethanol or methanol). Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: Add an excess amount of N-methyl-3-phenylpropanamide to a known volume of water in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Absorbance Measurement: Carefully take an aliquot of the clear supernatant, dilute it if necessary with the same solvent used for the calibration curve, and measure its absorbance at λmax.

-

Concentration Determination: Using the calibration curve, determine the concentration of N-methyl-3-phenylpropanamide in the diluted supernatant. Calculate the original concentration in the saturated aqueous solution to determine its solubility.

Caption: Workflow for aqueous solubility determination by UV-Vis.

Ionization Constant (pKa)

The pKa of a molecule indicates its acidity or basicity and is crucial for predicting its charge state at a given pH. The amide group in N-methyl-3-phenylpropanamide is generally considered neutral, but the nitrogen lone pair can be protonated under strongly acidic conditions, and the N-H proton can be deprotonated under strongly basic conditions. However, for most pharmaceutical applications, the amide group is considered non-ionizable within the physiological pH range.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable functional groups. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

-

Apparatus Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a known amount of N-methyl-3-phenylpropanamide in a suitable solvent, which may be a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility. The final concentration should be around 1-10 mM.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately from the inflection point of the first derivative of the curve.

-

Co-solvent System: For poorly soluble compounds, a co-solvent is necessary to achieve a sufficient concentration for titration. It is important to note that the measured pKa will be an apparent pKa in that specific solvent system.

-

Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon can be important to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile. A predicted XlogP of 1.6 for N-methyl-3-phenylpropanamide suggests a moderate degree of lipophilicity.[1]

logP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP. It involves partitioning the solute between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the solute in each phase at equilibrium.

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of N-methyl-3-phenylpropanamide in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or a vial.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for the partitioning to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid in the separation.

-

Concentration Measurement: Determine the concentration of N-methyl-3-phenylpropanamide in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Sources

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to N-methyl-3-phenylpropanamide (CAS 940-43-2)

This document provides a comprehensive technical overview of N-methyl-3-phenylpropanamide, a valuable chemical intermediate in synthetic and medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, characterization, handling, and potential as a molecular scaffold. The information is presented with an emphasis on the underlying scientific principles and practical laboratory considerations.

N-methyl-3-phenylpropanamide is a secondary amide characterized by a phenyl group separated from the amide functionality by an ethylene bridge. This structure provides a combination of aromatic and aliphatic features, making it a versatile building block.

Its identity is unequivocally established by its CAS number: 940-43-2.[1][2] The compound is also known by synonyms such as N-methyl-3-phenyl-propanamide and Benzenepropanamide, N-methyl-.[1]

A summary of its key computed and experimental properties is presented below. Understanding these properties is the first step in experimental design, influencing choices of solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| IUPAC Name | N-methyl-3-phenylpropanamide | PubChem[1] |

| SMILES | CNC(=O)CCC1=CC=CC=C1 | PubChem[1] |

| InChIKey | RWGJVMFILBWTGJ-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 940-43-2 | PubChem[1] |

| Predicted XLogP3-AA | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Synthesis Pathway: Amidation of 3-Phenylpropanoic Acid

The most direct and common route for preparing N-methyl-3-phenylpropanamide is through the amidation of 3-phenylpropanoic acid. This can be achieved via several methods, with the choice often depending on the desired scale, yield, and purity requirements. A robust and frequently employed strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with methylamine.

This two-step approach is often preferred over direct coupling methods (using reagents like DCC or EDC) as it avoids the formation of urea byproducts, which can complicate purification. The use of thionyl chloride (SOCl₂) is advantageous because its byproducts (SO₂ and HCl) are gaseous, simplifying the workup procedure.

Sources

A Guide to the Spectral Analysis of N-methyl-3-phenylpropanamide for Researchers and Drug Development Professionals

Introduction

N-methyl-3-phenylpropanamide, a secondary amide with the molecular formula C₁₀H₁₃NO, serves as a valuable model compound in medicinal chemistry and materials science.[1] Its structural features, comprising a phenyl ring, a propyl chain, and a methylamide group, give rise to a distinct spectroscopic signature. A thorough understanding of its spectral data is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives in various research and development settings. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of N-methyl-3-phenylpropanamide, grounded in fundamental principles and supported by experimental evidence.

Molecular Structure and Spectroscopic Correlation

The structural formula of N-methyl-3-phenylpropanamide is presented below. The key structural motifs that dictate its spectral properties are the monosubstituted benzene ring, the aliphatic ethyl bridge, the carbonyl group of the secondary amide, and the N-methyl group. Each of these components will produce characteristic signals in the NMR, IR, and MS spectra, allowing for a detailed structural elucidation.

Caption: Chemical structure of N-methyl-3-phenylpropanamide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Data Acquisition (General)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified N-methyl-3-phenylpropanamide sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.[2]

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal resolution.

-

Acquire the spectrum using a standard pulse sequence.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the deuterated solvent signal.

-

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of N-methyl-3-phenylpropanamide in CDCl₃ would exhibit the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.5 - 6.0 | Broad Singlet | 1H | Amide proton (N-H) |

| ~ 2.95 | Triplet | 2H | Methylene protons (-CH₂-Ph) |

| ~ 2.75 | Doublet | 3H | N-methyl protons (-NH-CH₃) |

| ~ 2.45 | Triplet | 2H | Methylene protons (-CH₂-C=O) |

Interpretation and Rationale:

-

Aromatic Protons (7.35 - 7.20 ppm): The five protons on the phenyl ring are expected to resonate in the aromatic region. Due to their similar chemical environments, they will likely appear as a complex multiplet.

-

Amide Proton (5.5 - 6.0 ppm): The proton attached to the nitrogen atom of the secondary amide will appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.

-

Methylene Protons adjacent to Phenyl Group (~ 2.95 ppm): These protons are benzylic and will be deshielded by the aromatic ring, appearing as a triplet due to coupling with the adjacent methylene group.

-

N-methyl Protons (~ 2.75 ppm): The three protons of the methyl group attached to the nitrogen will appear as a doublet due to coupling with the amide proton.

-

Methylene Protons adjacent to Carbonyl Group (~ 2.45 ppm): These protons are alpha to the carbonyl group, which withdraws electron density, causing a downfield shift. They will appear as a triplet due to coupling with the benzylic methylene group.

For comparison, the structurally related N-isobutyl-3-phenylpropanamide shows aromatic protons in the range of 7.38-7.28 ppm and methylene protons adjacent to the phenyl and carbonyl groups at 3.07 ppm and 2.58 ppm, respectively.[4]

¹³C NMR Spectral Data (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum of N-methyl-3-phenylpropanamide in CDCl₃ would display the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | Carbonyl carbon (C=O) |

| ~ 141 | Quaternary aromatic carbon (C-ipso) |

| ~ 128.6 | Aromatic carbons (C-ortho, C-meta) |

| ~ 126.3 | Aromatic carbon (C-para) |

| ~ 38.5 | Methylene carbon (-CH₂-C=O) |

| ~ 31.5 | Methylene carbon (-CH₂-Ph) |

| ~ 26.5 | N-methyl carbon (-NH-CH₃) |

Interpretation and Rationale:

-

Carbonyl Carbon (~ 172 ppm): The carbonyl carbon of the amide group is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (126 - 141 ppm): The six carbons of the phenyl ring will resonate in the aromatic region. The ipso-carbon (attached to the propyl chain) will be the most downfield, while the other aromatic carbons will have similar chemical shifts.

-

Aliphatic Carbons (26 - 39 ppm): The two methylene carbons and the N-methyl carbon will appear in the aliphatic region of the spectrum. The carbon alpha to the carbonyl group is expected to be more deshielded than the benzylic carbon. The N-methyl carbon will be the most upfield of the aliphatic signals.

The ¹³C NMR data for N-isobutyl-3-phenylpropanamide shows the carbonyl carbon at 172.15 ppm and the aliphatic carbons in the range of 20-47 ppm, which supports these predicted chemical shift ranges.[4]

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of N-methyl-3-phenylpropanamide is characterized by absorptions corresponding to the N-H, C=O, C-H, and C=C bonds.

Experimental Protocol for IR Data Acquisition (General)

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr), as a KBr pellet, or in a suitable solvent. For a vapor-phase spectrum, the sample is heated to produce a sufficient vapor pressure.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data

The following table summarizes the key absorption bands observed in the vapor-phase IR spectrum of N-methyl-3-phenylpropanamide.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3450 | Medium | N-H stretch |

| ~ 3030 | Medium | Aromatic C-H stretch |

| ~ 2930 | Medium | Aliphatic C-H stretch |

| ~ 1670 | Strong | C=O stretch (Amide I band) |

| ~ 1550 | Medium | N-H bend (Amide II band) |

| ~ 1495, 1450 | Medium | Aromatic C=C stretch |

| ~ 750, 700 | Strong | Aromatic C-H out-of-plane bend |

Interpretation and Rationale:

-

N-H Stretch (~ 3450 cm⁻¹): This absorption is characteristic of the N-H stretching vibration in a secondary amide. In a condensed phase (solid or liquid), this peak would be broader and shifted to a lower wavenumber due to hydrogen bonding.

-

Aromatic and Aliphatic C-H Stretches (~3030 and ~2930 cm⁻¹): The absorptions above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ are from the aliphatic methylene and methyl groups.

-

C=O Stretch (Amide I band) (~ 1670 cm⁻¹): This is a very strong and characteristic absorption for the carbonyl group in a secondary amide. Its position can be influenced by conjugation and hydrogen bonding.

-

N-H Bend (Amide II band) (~ 1550 cm⁻¹): This band arises from a combination of N-H bending and C-N stretching vibrations and is a hallmark of secondary amides.

-

Aromatic C=C Stretches (~ 1495, 1450 cm⁻¹): These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

Aromatic C-H Bends (~ 750, 700 cm⁻¹): The strong absorptions in this region are characteristic of the out-of-plane C-H bending vibrations for a monosubstituted benzene ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition (General)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data

The electron ionization mass spectrum of N-methyl-3-phenylpropanamide shows a molecular ion peak and several characteristic fragment ions.[1]

| m/z | Relative Abundance | Proposed Fragment Ion |

| 163 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [C₆H₅CH₂CH₂]⁺ |

| 91 | High | [C₆H₅CH₂]⁺ (Tropylium ion) |

| 72 | Moderate | [CH₃NHCOCH₂]⁺ |

| 58 | High | [CH₃NH=CH₂]⁺ |

Interpretation of the Fragmentation Pattern:

The fragmentation of N-methyl-3-phenylpropanamide upon electron ionization is driven by the formation of stable carbocations and neutral radicals.

Caption: Proposed mass spectral fragmentation pathway for N-methyl-3-phenylpropanamide.

-

Molecular Ion (m/z 163): The peak at m/z 163 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.[1]

-

Fragment at m/z 105: This prominent peak likely results from the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a stable phenylethyl cation.

-

Fragment at m/z 91: The base peak at m/z 91 is a classic signature for compounds containing a benzyl group. It is formed by the rearrangement of the benzyl cation to the highly stable tropylium ion.[1]

-

Fragment at m/z 72: This fragment can be attributed to the cleavage of the bond between the two methylene groups of the propyl chain.

-

Fragment at m/z 58: This fragment likely arises from a McLafferty-type rearrangement, a common fragmentation pathway for amides, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

Conclusion

The comprehensive spectral analysis of N-methyl-3-phenylpropanamide presented in this guide provides a detailed roadmap for its characterization. The predicted ¹H and ¹³C NMR spectra, in conjunction with the experimental IR and MS data, offer a self-validating system for the unambiguous identification of this compound. The interpretation of the spectral features is grounded in established principles of spectroscopy, providing researchers and drug development professionals with the necessary tools to confidently analyze this and related molecular structures. This guide underscores the synergistic power of multiple spectroscopic techniques in modern chemical analysis.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3434746, N-methyl-3-phenylpropanamide. Retrieved from [Link].

-

Royal Society of Chemistry (2014). Supplementary Material for "A mild and efficient protocol for the synthesis of amides from aldehydes and amines using a copper/ABNO catalyst system". Retrieved from [Link].

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

Sources

N-methyl-3-phenylpropanamide molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-methyl-3-phenylpropanamide

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

N-methyl-3-phenylpropanamide is a secondary amide with significant conformational flexibility arising from rotations around several single bonds. This technical guide provides a comprehensive analysis of its molecular structure and conformational landscape, integrating theoretical principles with experimental and computational methodologies. We will explore the key dihedral angles that define its three-dimensional shape, the energetic barriers to rotation, and the preferred conformations in different environments. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural dynamics of small molecules.

Introduction: The Significance of Molecular Conformation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like N-methyl-3-phenylpropanamide, a multitude of conformations are possible due to rotation around single bonds. However, not all conformations are energetically equivalent. The study of these different spatial arrangements and their relative energies is known as conformational analysis.

N-methyl-3-phenylpropanamide serves as an excellent model system for understanding the interplay of steric and electronic effects that govern the conformational preferences of molecules containing both a phenyl ring and an amide functional group, moieties commonly found in pharmacologically active compounds. A thorough understanding of its conformational landscape is therefore crucial for applications in medicinal chemistry and materials science.

Molecular Structure of N-methyl-3-phenylpropanamide

N-methyl-3-phenylpropanamide consists of a phenyl group connected to a propanamide backbone, with a methyl group attached to the amide nitrogen.

Table 1: Molecular Properties of N-methyl-3-phenylpropanamide

| Property | Value |

| IUPAC Name | N-methyl-3-phenylpropanamide |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 13484-51-6 |

| Canonical SMILES | CNC(=O)CCC1=CC=CC=C1 |

The key to understanding the conformation of this molecule lies in the rotational freedom around three key single bonds, which define three critical dihedral angles:

-

τ₁ (Cα-Cβ): Rotation around this bond determines the orientation of the phenyl ring relative to the amide backbone.

-

τ₂ (C-N): The amide bond itself has a significant barrier to rotation due to partial double bond character. This leads to the possibility of cis and trans isomers.

-

τ₃ (C-Cα): Rotation around this bond influences the overall shape of the alkyl chain.

Conformational Analysis: A Multi-faceted Approach

A comprehensive understanding of the conformational preferences of N-methyl-3-phenylpropanamide requires a combination of experimental and computational techniques.

Computational Modeling Workflow

Computational chemistry provides a powerful tool for mapping the potential energy surface of a molecule and identifying its low-energy conformations.

Protocol 1: Computational Conformational Search

-

Initial Structure Generation: A 2D sketch of N-methyl-3-phenylpropanamide is converted into an initial 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the rotational landscape defined by τ₁, τ₂, and τ₃. This can be achieved using methods like molecular mechanics (e.g., with MMFF94 force field).

-

Geometry Optimization and Energy Calculation: The identified unique conformers are then subjected to higher-level quantum mechanical calculations (e.g., Density Functional Theory with a suitable basis set like B3LYP/6-31G*) to obtain accurate geometries and relative energies.

-

Analysis of Results: The optimized structures are analyzed to determine the key dihedral angles, relative energies, and Boltzmann populations of the stable conformers.

Caption: Workflow for computational conformational analysis.

Spectroscopic Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide experimental evidence for the conformational preferences of molecules in solution.

3.2.1. NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are invaluable for structural elucidation. Chemical shifts, coupling constants (especially ³J-couplings), and Nuclear Overhauser Effect (NOE) data can provide insights into the time-averaged conformation of N-methyl-3-phenylpropanamide in solution. For instance, the ³J(H,H) coupling constants across the Cα-Cβ bond can be used with the Karplus equation to estimate the dihedral angle τ₁.

Protocol 2: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of N-methyl-3-phenylpropanamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For detailed conformational analysis, 1D and 2D NOESY/ROESY experiments are crucial.

-

Spectral Analysis:

-

Assign all proton and carbon signals using the combination of 1D and 2D spectra.

-

Measure the coupling constants from the high-resolution ¹H spectrum.

-

Analyze NOESY/ROESY cross-peaks to identify through-space proximities between protons, which are indicative of specific conformations.

-

Caption: Experimental workflow for NMR conformational analysis.

Key Conformational Features of N-methyl-3-phenylpropanamide

The Amide Bond (τ₂): cis vs. trans

The C-N bond in amides has a significant partial double bond character due to resonance, which restricts rotation. This results in two planar conformers: trans and cis. For secondary amides like N-methyl-3-phenylpropanamide, the trans conformation is generally favored due to reduced steric hindrance between the substituents on the carbonyl carbon and the nitrogen atom. The energy difference is typically in the range of 2-3 kcal/mol.

Phenyl Ring Orientation (τ₁)

The orientation of the phenyl ring relative to the rest of the molecule is determined by the dihedral angle τ₁. The preferred conformation will seek to minimize steric clashes between the phenyl ring and the amide group. Computational studies on similar molecules suggest that a "gauche" or "anti" arrangement is often favored over an eclipsed conformation.

Alkyl Chain Conformation (τ₃)

Rotation around the C-Cα bond also contributes to the overall shape. The relative orientation of the carbonyl group and the Cα-Cβ bond will be influenced by a combination of steric and electronic factors, such as the avoidance of eclipsing interactions.

Implications for Drug Development

The conformational flexibility of a molecule can have a profound impact on its ability to bind to a biological target. A molecule may adopt a specific "bioactive conformation" upon binding, which may not be its lowest energy conformation in solution. Understanding the conformational energy landscape of N-methyl-3-phenylpropanamide and its derivatives is therefore a critical step in rational drug design. By identifying the low-energy conformers, medicinal chemists can design more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

Conclusion

The three-dimensional structure of N-methyl-3-phenylpropanamide is governed by a delicate balance of steric and electronic effects that dictate the rotational preferences around its key single bonds. A comprehensive analysis, combining computational modeling and experimental spectroscopic techniques, is essential to fully characterize its conformational landscape. The insights gained from such studies are not only of fundamental chemical interest but also have significant practical implications for the design of novel therapeutic agents.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Guthrie, J. P. (1979). Torsional barriers and equilibrium constants for rotation about single bonds. Canadian Journal of Chemistry, 57(4), 454-463.

- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.

An In-depth Technical Guide to the Solubility of N-methyl-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility of N-methyl-3-phenylpropanamide, a compound of interest in various research and development sectors. As a Senior Application Scientist, the focus extends beyond a mere compilation of data to offer a deeper understanding of the underlying physicochemical principles governing its solubility. This document is structured to provide not only theoretical knowledge but also practical, actionable insights for laboratory applications.

Introduction to N-methyl-3-phenylpropanamide

N-methyl-3-phenylpropanamide is a secondary amide with the chemical formula C₁₀H₁₃NO.[1] Its molecular structure, featuring a phenyl group, a propanamide backbone, and an N-methyl group, dictates its physicochemical properties, including its solubility in various solvent systems. Understanding these solubility characteristics is paramount for applications ranging from chemical synthesis and purification to formulation development in the pharmaceutical industry.

Molecular Structure of N-methyl-3-phenylpropanamide:

-

Ph: Phenyl group

-

C=O: Carbonyl group

-

NH: Amine group

-

CH₃: Methyl group

Theoretical Principles of Solubility

The solubility of a compound is a complex interplay of intermolecular forces between the solute (N-methyl-3-phenylpropanamide) and the solvent. The adage "like dissolves like" serves as a fundamental principle, where substances with similar polarities tend to be miscible.

Intermolecular Forces at Play

The key intermolecular forces influencing the solubility of N-methyl-3-phenylpropanamide are:

-

Hydrogen Bonding: The secondary amide group (-CONH-) contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows N-methyl-3-phenylpropanamide to form strong hydrogen bonds with protic solvents (e.g., water, alcohols) and to act as a hydrogen bond acceptor with other solvents.[2]

-

Dipole-Dipole Interactions: The polar amide bond creates a significant dipole moment in the molecule, leading to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar phenyl ring and the alkyl chain contribute to van der Waals forces, which are the primary interactions with nonpolar solvents.

The balance of these forces determines the extent to which N-methyl-3-phenylpropanamide will dissolve in a particular solvent.

Hansen Solubility Parameters (HSP): A Predictive Tool

While qualitative principles are useful, a more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[3] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from intermolecular dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.[4]

Solubility Profile of N-methyl-3-phenylpropanamide (Qualitative)

In the absence of specific quantitative experimental data in the literature, a qualitative solubility profile can be inferred based on the molecular structure and the principles of intermolecular forces.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The ability to form hydrogen bonds with the solvent via the amide group is a primary driver of solubility. The presence of the nonpolar phenyl group and alkyl chain may limit very high solubility in highly polar solvents like water. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents can accept hydrogen bonds from the N-H group and engage in strong dipole-dipole interactions with the polar amide bond.[2] The lack of a bulky nonpolar component in these solvents facilitates dissolution. |

| Nonpolar | Hexane, Toluene | Low to Moderate | Solubility in nonpolar solvents is expected to be limited due to the dominant polar nature of the amide group. However, the presence of the phenyl ring and the alkyl chain will allow for some degree of van der Waals interactions, leading to some solubility, particularly in aromatic solvents like toluene through pi-pi stacking interactions. |

Experimental Determination of Solubility: A Practical Guide

To obtain precise, quantitative solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9][10]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the key steps for determining the thermodynamic solubility of N-methyl-3-phenylpropanamide.

Objective: To determine the equilibrium concentration of N-methyl-3-phenylpropanamide in a specific solvent at a controlled temperature.

Materials:

-

N-methyl-3-phenylpropanamide (solid)

-

Solvent of interest

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Autosampler vials

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid N-methyl-3-phenylpropanamide to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[8][11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of N-methyl-3-phenylpropanamide.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualization of the Experimental Workflow

Caption: Intermolecular forces driving solubility.

Conclusion

The solubility of N-methyl-3-phenylpropanamide is a critical parameter for its effective application in scientific and industrial settings. This guide has provided a framework for understanding its solubility based on fundamental principles of intermolecular interactions and predictive tools like Hansen Solubility Parameters. While specific quantitative data is not widely published, the detailed experimental protocol for the shake-flask method provides a clear pathway for researchers to determine this data accurately. By combining theoretical understanding with rigorous experimental practice, professionals in drug development and chemical research can effectively manage and utilize the solubility characteristics of N-methyl-3-phenylpropanamide.

References

-

Just-Baringo, X., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Stefanis, E., & Panayiotou, C. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. APV. [Link]

-

de Campos, V. E. B., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Gaikwad, A., et al. (2025). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Wisdom Library. [Link]

-

Stenutz, R. N-methyl-3-phenylpropanamide. NIST. [Link]

-

Semantic Scholar. Structural thermodynamic parameters and intermolecular interactions in aqueous solutions of secondary amides. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Cheméo. Propanamide, 3-phenyl-N-ethyl-N-methyl- - Chemical & Physical Properties. [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. [Link]

-

Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]

-

ResearchGate. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Chen, H., et al. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers. Royal Society of Chemistry. [Link]

-

Bioinfo Publications. (n.d.). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. [Link]

-

Royal Society of Chemistry. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

Klemperer, W., et al. (1954). Infrared Studies of the Association of Secondary Amides in Various Solvents. Journal of the American Chemical Society. [Link]

-

Stenutz, R. Hansen solubility parameters. NIST. [Link]

-

Garcia, B., et al. (1997). Solute-solvent interactions in amide-water mixed solvents. Journal of Physical Chemistry B. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3434746, N-methyl-3-phenylpropanamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61713378, N-methyl-3-(methylamino)-N-phenylpropanamide. [Link]

-

Scribd. Hansen Solubility Parameters Values List. [Link]

-

University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10921060, N-Methyl-3-oxo-3-phenylpropanamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 347842, N-methyl-N-phenylpropanamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 348285, 2-Methyl-3-phenylpropanamide. [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

-

Chemsrc. (S)-2-Amino-N-methyl-3-phenylpropanamide. [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 176720973, N-methyl-3-(2-phenylphenyl)propanamide. [Link]

Sources

- 1. N-methyl-3-phenylpropanamide | C10H13NO | CID 3434746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. rsc.org [rsc.org]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. scielo.br [scielo.br]

potential biological activity of N-methyl-3-phenylpropanamide

An In-Depth Technical Guide to the Potential Biological Activity of N-methyl-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-3-phenylpropanamide is a small molecule with a structure suggestive of potential biological activity, yet it remains largely uncharacterized in the scientific literature. This guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and its close structural analogs. By examining the biological activities of related molecules, we can construct a compelling hypothesis for the potential therapeutic applications of N-methyl-3-phenylpropanamide. This document serves as a roadmap for researchers, outlining a series of proposed in vitro and in vivo studies to systematically investigate its pharmacological profile. The overarching goal is to elucidate the mechanism of action and assess the therapeutic potential of this promising compound.

Introduction: The Case for Investigating N-methyl-3-phenylpropanamide

While N-methyl-3-phenylpropanamide itself has not been the subject of extensive biological investigation, its core structure is present in several well-characterized, biologically active molecules. This suggests that N-methyl-3-phenylpropanamide may serve as a valuable scaffold for the development of novel therapeutics.

Notably, the structurally related compound, N-methyl-PPPA (N-methyl-3-phenoxy-3-phenylpropan-1-amine) , is a known serotonin-norepinephrine reuptake inhibitor (SNRI) that was developed in the early 1970s during the search for new antidepressants.[1] This lineage connects N-methyl-3-phenylpropanamide to a clinically significant class of drugs. Furthermore, a related compound, N-benzyl-N-methyl-3-phenylpropanamide , has been investigated for potential anti-inflammatory and analgesic properties.[2] The synthesis of diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide as synthetic analgesics further strengthens the potential for this chemical family to interact with pain pathways.[3] Additionally, the synthesis of N-methyl-3-phenyl-3-hydroxyl-propylamine , a key intermediate in the production of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, underscores the relevance of the N-methyl-3-phenylpropanamine backbone in neuropharmacology.[4]

These tantalizing clues from structurally similar compounds form the basis of our hypothesis: N-methyl-3-phenylpropanamide possesses latent biological activity, with a high probability of interacting with neurological and inflammatory pathways. This guide will now delve into the specifics of the compound and outline a rigorous, multi-stage research program to test this hypothesis.

Compound Profile: N-methyl-3-phenylpropanamide

A clear understanding of the physicochemical properties of N-methyl-3-phenylpropanamide is fundamental to any investigation.

| Property | Value | Source |

| Molecular Formula | C10H13NO | PubChem CID: 3434746[5] |

| Molecular Weight | 163.22 g/mol | PubChem CID: 3434746[5] |

| CAS Number | 940-43-2 | PubChem CID: 3434746[5] |

| IUPAC Name | N-methyl-3-phenylpropanamide | PubChem CID: 3434746[5] |

| Physical Description | Not explicitly stated, but likely a solid at room temperature. | |

| Safety Information | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | PubChem CID: 3434746[5] |

Proposed Research Program: A Phased Approach to Unveiling Biological Activity

We propose a three-phase research program to systematically evaluate the biological potential of N-methyl-3-phenylpropanamide. This program is designed to progress from broad, high-throughput screening to more focused, mechanism-of-action studies.

Phase 1: Initial Screening and Target Identification

The primary objective of Phase 1 is to cast a wide net and identify potential biological targets. Given the structural relationship to SNRIs, our initial focus will be on neurotransmitter transporters.

Protocol 1.1: In Vitro Neurotransmitter Transporter Binding Assays

-

Objective: To determine the binding affinity of N-methyl-3-phenylpropanamide for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

-

Methodology:

-

Prepare cell membrane fractions from HEK293 cells stably expressing human SERT, NET, or DAT.

-

In a 96-well plate, incubate the membrane fractions with a known radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of N-methyl-3-phenylpropanamide.

-

Incubate for 1-2 hours at room temperature.

-

Harvest the membranes onto filter mats using a cell harvester.

-

Measure the amount of bound radioligand using a scintillation counter.

-

Calculate the Ki (inhibition constant) for N-methyl-3-phenylpropanamide at each transporter.

-

Protocol 1.2: In Vitro Anti-Inflammatory Screening

-

Objective: To assess the potential anti-inflammatory effects of N-methyl-3-phenylpropanamide.

-

Methodology:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with varying concentrations of N-methyl-3-phenylpropanamide for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Determine the IC50 (half-maximal inhibitory concentration) of N-methyl-3-phenylpropanamide for cytokine production.

-

Phase 2: Mechanism of Action and Lead Optimization

Based on the results of Phase 1, Phase 2 will focus on elucidating the mechanism of action of N-methyl-3-phenylpropanamide and exploring initial lead optimization.

Protocol 2.1: Neurotransmitter Uptake Assays

-

Objective: To confirm that binding to neurotransmitter transporters translates to functional inhibition of uptake.

-

Methodology:

-

Use HEK293 cells expressing SERT, NET, or DAT.

-

Pre-incubate the cells with N-methyl-3-phenylpropanamide.

-

Add a radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

-

After a short incubation period, wash the cells to remove extracellular neurotransmitter.